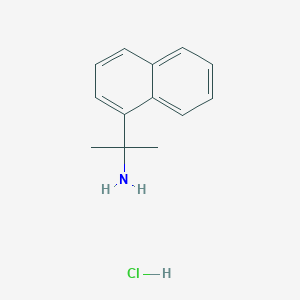
1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . Many cyclopropane-substituted amino acids are known, but this one occurs naturally . Like glycine, but unlike most α-amino acids, ACC is not chiral .
Synthesis Analysis
A three-stage method of synthesizing the natural plant growth regulator 1-aminocyclopropane-l-carboxylic acid by the interaction of cyanoacetic ester with 1,2-dibromoethane has been studied .Molecular Structure Analysis
The molecular structure of ACC is represented by the chemical formula C4H7NO2 . The InChI key for ACC is PAJPWUMXBYXFCZ-UHFFFAOYSA-N .Chemical Reactions Analysis
ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) .Physical And Chemical Properties Analysis
ACC is a white solid with a molar mass of 101.1 c . It has a melting point of 198–201 °C (388–394 °F; 471–474 K) .科学的研究の応用
Plant Ethylene Precursor Metabolism
One of the applications of cyclopropane carboxylic acid derivatives is in the study of ethylene precursor metabolism in plants. For instance, when labeled 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, was administered to light-grown wheat leaves, it was primarily converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC). The natural occurrence of this conjugate in wilted wheat leaves was confirmed, suggesting its role in plant ethylene biosynthesis pathways (Hoffman, Yang, & McKeon, 1982).
Photochemistry and Organic Synthesis
The compound's derivatives are also explored in photochemistry and organic synthesis. For example, the hydrocarbon 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene undergoes photolysis to afford dimethylvinylidene, highlighting the use of cyclopropane derivatives in photochemical reactions and their potential in synthesizing new organic compounds (Hardikar, Warren, & Thamattoor, 2015).
Chemical Structure Analysis and Synthesis
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride was identified as a N-substituted regioisomer of besifloxacin. This work demonstrates the synthesis and chemical structure analysis of cyclopropane carboxylic acid derivatives, contributing to the development of new chemical entities with potential biological activities (Xia, Chen, & Yu, 2013).
Quantitative Mass Spectrometry in Plant Tissues
Another application includes the quantification of MACC in plant tissues using quantitative mass spectrometry. This method offers insights into the conjugated forms of ACC in plants, providing a tool for studying plant growth regulation mechanisms (Clarke, Kalantari, & Smith, 1996).
Synthesis and Modelling of β-Oligopeptides
Cyclopropane carboxylic acid derivatives are utilized in the synthesis and modeling of β-oligopeptides, showcasing their importance in peptide chemistry and the exploration of secondary structural motifs, which could have implications in the development of novel bioactive compounds (Abele, Seiler, & Seebach, 1999).
作用機序
ACC plays a signaling role independent of the biosynthesis . ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
将来の方向性
特性
IUPAC Name |
1-(propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5(2)8-7(3-4-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSUMWCZECTIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)
![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)
![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2700581.png)
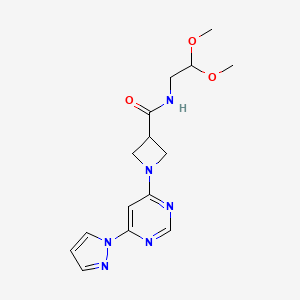
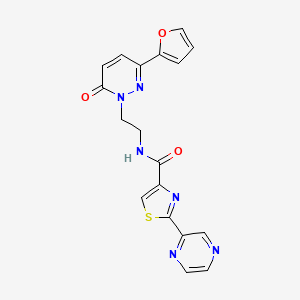
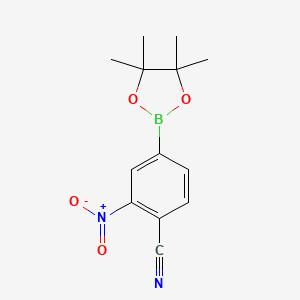

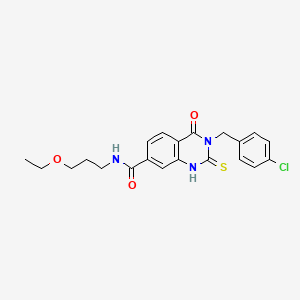
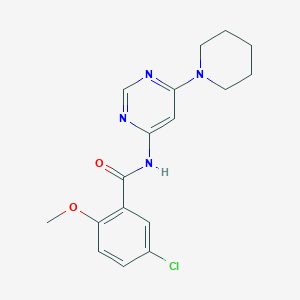
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)
